molecular formula C5H12N2O B1316675 N-methyl-2-(methylamino)propanamide CAS No. 63095-84-1

N-methyl-2-(methylamino)propanamide

Cat. No. B1316675
CAS RN: 63095-84-1
M. Wt: 116.16 g/mol
InChI Key: GFQCCPONSFHKMZ-UHFFFAOYSA-N
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Description

“N-methyl-2-(methylamino)propanamide” is a chemical compound with the empirical formula C6H14N2O . It is also known as "N,N-Dimethyl-2-(methylamino)propanamide" . The molecular weight of this compound is 130.19 .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(methylamino)propanamide” consists of a central carbon atom bonded to a methyl group, a carbonyl group (C=O), and a nitrogen atom. The nitrogen atom is further bonded to two methyl groups .


Physical And Chemical Properties Analysis

“N-methyl-2-(methylamino)propanamide” is a solid compound . Its molecular weight is 130.19, and its empirical formula is C6H14N2O .

Scientific Research Applications

  • Propanamide, 2-methyl-

    • Method: The compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy .
    • Results: The IR spectrum of this compound has been compiled and is available for reference .
  • Propanamide, N-methyl-

    • Method: The compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy .
    • Results: The IR spectrum of this compound has been compiled and is available for reference .

Safety And Hazards

“N-methyl-2-(methylamino)propanamide” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCCPONSFHKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566009
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(methylamino)propanamide

CAS RN

63095-84-1
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Clark, T Shevchuk, MR Kho, SS Smith - Analytical biochemistry, 2003 - Elsevier
Several second-generation inhibitors of DNA (cytosine-5) methyltransferases based on studies of modified synthetic oligodeoxynucleoides have been described. As an aid to studies of …
Number of citations: 15 www.sciencedirect.com

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